
3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide
Übersicht
Beschreibung
3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15N3O5S2 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide, also known by its CAS number 1373038-59-5, is a sulfonamide compound with potential therapeutic applications. Its molecular formula is C16H15N3O5S2, and it has garnered interest due to its biological activity, particularly in the context of anti-inflammatory and antimicrobial properties.
Chemical Structure
The compound features a complex structure that includes an isoxazole ring and a sulfonamide group, which are critical for its biological activity. The IUPAC name is 3-[5-methyl-4-(4-sulfamoylphenyl)-1,2-oxazol-3-yl]benzenesulfonamide.
Property | Value |
---|---|
Molecular Formula | C16H15N3O5S2 |
Molecular Weight | 393.44 g/mol |
Purity | Typically ≥ 95% |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. The presence of the isoxazole moiety enhances this activity by potentially increasing the lipophilicity of the compound, allowing better penetration into bacterial cells.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have demonstrated that derivatives of benzenesulfonamide can reduce pro-inflammatory cytokine production, indicating a possible therapeutic role in treating inflammatory diseases.
Case Studies
- Inhibition of Bacterial Growth : A study evaluated the efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities to this compound showed IC50 values in the low micromolar range, suggesting potent antimicrobial activity.
- Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, the administration of sulfonamide derivatives resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This supports the hypothesis that the compound may serve as a potential anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in metabolic pathways essential for microbial survival and inflammatory processes:
- Folate Synthesis Inhibition : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
- COX Inhibition : The compound may inhibit COX enzymes, leading to reduced synthesis of prostaglandins and subsequent inflammation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving isoxazole derivatives and benzenesulfonamide structures. The synthesis typically involves the reaction of 5-methylisoxazole and sulfonamide precursors, leading to the formation of the target compound with specific functional groups that enhance its biological activity. The molecular formula is with a molecular weight of approximately 385.43 g/mol .
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to 3-(5-Methyl-4-(4-sulfamoylphenyl)isoxazol-3-yl)benzenesulfonamide. Research indicates that derivatives exhibit significant enzyme inhibition against carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. The IC50 values for these compounds range from 10.93 to 25.06 nM, demonstrating a strong selectivity for CA IX over other isoforms . Furthermore, these compounds have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231, suggesting their potential as therapeutic agents in breast cancer treatment .
2. Antimicrobial Properties
The sulfonamide moiety in this compound has been associated with antibacterial properties. Studies indicate that these derivatives can inhibit bacterial growth by interfering with carbonic anhydrases present in bacteria, thereby affecting their metabolic processes . The evaluation of these compounds against various bacterial strains has shown promising results, indicating their potential as new antimicrobial agents.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Study on Anticancer Agents : A study published in PLOS ONE detailed the synthesis and evaluation of novel benzenesulfonamide derivatives, including those based on the target compound, which demonstrated significant anticancer activity through selective inhibition of CA IX .
- Mechanistic Studies : Another research article focused on the mechanistic pathways through which these compounds exert their effects, revealing that they can induce apoptosis via different cellular pathways, thus contributing to their anticancer properties .
Eigenschaften
IUPAC Name |
3-[5-methyl-4-(4-sulfamoylphenyl)-1,2-oxazol-3-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-10-15(11-5-7-13(8-6-11)25(17,20)21)16(19-24-10)12-3-2-4-14(9-12)26(18,22)23/h2-9H,1H3,(H2,17,20,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJZYTUGYRMBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=CC=C2)S(=O)(=O)N)C3=CC=C(C=C3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.